Home > Products > Screening Compounds P7187 > ISOBUTYROYL CARNITINE
ISOBUTYROYL CARNITINE -

ISOBUTYROYL CARNITINE

Catalog Number: EVT-1581408
CAS Number:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-isobutyrylcarnitine is an O-acylcarnitine having isobutyryl as the acyl substituent. It has a role as a human metabolite. It derives from an isobutyric acid.
Overview

Isobutyroyl carnitine, also known as isobutyryl-L-carnitine, is a derivative of L-carnitine that plays a significant role in fatty acid metabolism. It is classified as an acylcarnitine, which are compounds formed by the esterification of carnitine with acyl groups. This compound is particularly relevant in metabolic pathways involving branched-chain amino acids and fatty acids.

Source

Isobutyroyl carnitine is primarily synthesized in the body from isobutyryl-CoA, which is generated through the metabolism of valine and other branched-chain amino acids. The presence of this compound can be indicative of certain metabolic disorders, particularly those related to deficiencies in specific acyl-CoA dehydrogenases.

Classification

Isobutyroyl carnitine falls under the category of acylcarnitines, which are classified based on the length and structure of their acyl chains. It specifically belongs to the group of short-chain acylcarnitines, which are crucial for transporting fatty acids into mitochondria for beta-oxidation.

Synthesis Analysis

Methods

The synthesis of isobutyroyl carnitine can be achieved through a multi-step chemical reaction involving butyric acid and butyryl chloride. The process begins by warming butyric acid with butyryl chloride under nitrogen atmosphere. Following this, L-carnitine chloride is introduced to the reaction mixture, and the entire system is maintained at elevated temperatures to facilitate the formation of isobutyroyl carnitine.

Technical Details

  1. Initial Reaction: Butyric acid (60 ml) is reacted with butyryl chloride (59.4 mmol) at 80°C for 3 hours.
  2. Addition of L-Carnitine: L-carnitine chloride (55.2 mmol) is added to the mixture, and the reaction continues at 80°C for an additional hour.
  3. Isolation: The solvent is removed under reduced pressure, followed by crystallization from a mixture of acetone and ethyl ether.
  4. Purification: The product is purified through vacuum filtration and further dried under high vacuum conditions .
Molecular Structure Analysis

Structure

Isobutyroyl carnitine has a complex molecular structure characterized by its acyl group attached to the carnitine backbone. Its chemical formula is C11H22NO4C_{11}H_{22}NO_{4}, with an average molecular weight of approximately 232.299 g/mol.

Data

  • IUPAC Name: (3R)-3-[(2-methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate
  • CAS Registry Number: 25518-49-4
  • SMILES: CC(C)C(=O)OC@HCN+(C)C
  • Molecular Weight: 232.154 g/mol .
Chemical Reactions Analysis

Isobutyroyl carnitine participates in various biochemical reactions primarily involving its conversion back to acyl-CoA derivatives or its role in transporting fatty acids into mitochondria.

Reactions

  1. Formation from Isobutyryl-CoA: Isobutyroyl carnitine can be synthesized from isobutyryl-CoA via the action of carnitine acetyltransferase.
  2. Degradation: It can also be converted back to CoA derivatives through hydrolysis or enzymatic reactions facilitated by specific acyl-CoA dehydrogenases .
Mechanism of Action

Isobutyroyl carnitine functions mainly as a carrier for fatty acids across mitochondrial membranes, facilitating their oxidation for energy production.

Process

  1. Transport Mechanism: Isobutyroyl carnitine binds to specific transport proteins that facilitate its entry into mitochondria.
  2. Release of Acyl Group: Once inside, it releases its acyl group for beta-oxidation, contributing to energy metabolism.

Data

Studies indicate that transport mechanisms are sodium-dependent and involve specific transporters such as OCTN2 and ATB0,+, which play critical roles in cellular uptake .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isobutyroyl carnitine typically appears as a white crystalline solid.
  • Solubility: It is soluble in polar solvents like water and methanol due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis when exposed to moisture.
  • Reactivity: Can undergo esterification reactions and hydrolysis, particularly in biological systems where it participates in metabolic pathways .
Applications

Isobutyroyl carnitine has several scientific uses:

  1. Metabolic Research: Used as a biomarker for metabolic disorders related to fatty acid oxidation.
  2. Clinical Diagnostics: Elevated levels can indicate specific enzyme deficiencies or metabolic dysregulation.
  3. Supplementation: Investigated for potential benefits in enhancing exercise performance and recovery due to its role in energy metabolism .
Endogenous Biomarker Potential in Transporter-Mediated Drug Interactions

Role as a Biomarker for Organic Cation Transporter 1 (OCT1) Activity

Isobutyryl carnitine (IBC) is an endogenous short-chain acylcarnitine validated as a clinically relevant biomarker for assessing in vivo OCT1 activity. Genome-wide association studies first identified a strong association between plasma IBC levels and genetic polymorphisms in the SLC22A1 gene encoding OCT1. Subsequent clinical studies confirmed that individuals with high-activity OCT1 genotypes exhibit approximately 3-fold higher plasma IBC concentrations compared to those with deficient OCT1 genotypes. This elevation correlates directly with OCT1 transporter function rather than secondary metabolic effects. Critically, IBC levels demonstrate significant correlation with the pharmacokinetics of established OCT1 substrate drugs, such as fenoterol and sumatriptan. Following sumatriptan administration (an OCT1 substrate), plasma IBC concentrations decline with a characteristic 1-hour time delay, reflecting OCT1-mediated hepatic uptake competition. These dynamics position IBC as a robust, non-invasive biomarker for monitoring OCT1 functional activity in clinical settings, enabling real-time assessment without exogenous probe administration [1] [5] [8].

Table 1: Performance Characteristics of Isobutyryl Carnitine (IBC) as an OCT1 Biomarker

Biomarker AttributeObservationClinical Relevance
Plasma Concentration in High vs. Low OCT1 Activity3-fold higher in high-activity genotypesReflects basal OCT1 transport capacity
Correlation with OCT1 Substrate PKStrong correlation (e.g., fenoterol, sumatriptan)Predicts drug disposition variability
Dynamic Response to Substrate ChallengeDecline post-sumatriptan (1h delay)Indicates competitive transport at OCT1
Urinary Excretion2-fold higher in high-activity genotypesSupports plasma findings; non-invasive monitoring option
Specificity for OCT1 vs. Other TransportersNot transported by OAT3, OCT2, NTCPHigh selectivity for OCT1-mediated pathways

Correlation Between Plasma Isobutyryl Carnitine Levels and OCT1 Genotypes

The relationship between IBC levels and OCT1 genetics is well-established. Carriers of high-activity OCT1 alleles (e.g., reference haplotype OCT11) exhibit significantly elevated plasma IBC concentrations and ~2-fold higher urinary IBC excretion compared to individuals with loss-of-function variants such as OCT12 (Met420del) or OCT13 (Arg61Cys). This genetic modulation is independent of age, sex, or diet, underscoring IBC’s reliability as a phenotypic readout of OCT1 genotype. Population studies reveal a dose-dependent effect, where homozygous carriers of defective alleles show the lowest IBC levels, heterozygotes display intermediate levels, and homozygous wild-type individuals show the highest levels. This stratification enables the use of plasma IBC as a functional classifier for OCT1 activity, surpassing genetic testing alone by integrating the net effects of multiple polymorphisms and epigenetic influences on transporter function. Consequently, IBC serves as a bridge between SLC22A1 genotype and phenotype, critical for personalized medicine approaches involving OCT1-substrate drugs [1] [5] [8].

Table 2: Impact of Common OCT1 Genetic Variants on Isobutyryl Carnitine (IBC) Levels

OCT1 GenotypeVariant CharacteristicsEffect on Plasma IBCEffect on Urinary IBC Excretion
OCT11 (Wild-type)Full transport activityReference (High)Reference (High)
OCT12 (rs34059508)Methionine 420 deletion (M420del); reduced membrane trafficking↓ ~50-60%↓ ~40-50%
OCT13 (rs12208357)Arginine 61 → Cysteine (R61C); impaired substrate affinity↓ ~50-70%↓ ~50-60%
Compound Heterozygotes (e.g., 1/2 + 1/3)Combined polymorphismsIntermediate reductionIntermediate reduction
Homozygous Defective (e.g., 2/2, 3/3)Severely impaired function↓ ~70% (lowest observed)↓ ~60-70%

Mechanistic Insights into OCT1-Mediated Transport and Species-Specific Differences

Contrary to initial assumptions, the mechanistic link between IBC and OCT1 is not direct transmembrane transport in humans. While murine OCT1 (mOCT1) functions as a high-capacity efflux transporter for IBC—demonstrated by reduced IBC efflux in hepatocytes upon mOCT1 inhibition—human OCT1 (hOCT1) exhibits no detectable IBC efflux or uptake activity. This critical species divergence was confirmed using cell lines overexpressing orthologous transporters: inhibition of mOCT1 reduced IBC efflux by >80%, whereas hOCT1 inhibition showed no effect. Instead, hOCT1 indirectly modulates IBC concentrations by regulating cellular uptake of unidentified co-substrates or transcriptional regulators involved in mitochondrial β-oxidation and carnitine metabolism. Supporting this, hOCT1 overexpression alone reduces baseline intracellular IBC by ~6-fold, suggesting altered metabolic flux. Further evidence comes from the observation that other acylcarnitines (butyrylcarnitine, 2-methylbutyrylcarnitine, hexanoylcarnitine) also show OCT1-genotype-dependent plasma changes without being direct transport substrates. This positions IBC as a functional indicator of OCT1’s broader role in hepatic energy metabolism rather than a direct substrate [1] [4] [5].

Validation of Multiplexed Assays for Transporter Inhibition Biomarker Cocktails

Robust analytical methods are essential for deploying IBC in clinical DDI assessments. A validated multiplexed HILIC-MS/HRMS (hydrophilic interaction liquid chromatography–mass spectrometry/high-resolution mass spectrometry) assay enables simultaneous quantification of IBC alongside other endogenous transporter biomarkers (e.g., thiamine, N1-methylnicotinamide, creatinine) and probe drugs (e.g., metformin). This assay features:

  • Simple sample preparation (protein precipitation)
  • Fit-for-purpose validation in human plasma with accuracy (85–115%) and precision (CV <15%)
  • Linear dynamic ranges covering physiological and inhibited IBC concentrations
  • Multiplexing capability for 6+ analytes in a single run [2]

Clinical applications of this assay in Phase I trials demonstrate IBC’s responsiveness to OCT1 inhibition. When co-administered with OCT1 inhibitors, plasma IBC levels show dose-dependent increases that parallel changes in the pharmacokinetics of co-dosed OCT1 substrates. The assay’s compatibility with biomarker cocktails allows integrated assessment of inhibition across multiple transporters (e.g., OCT1, OCT2, MATE1/2K), streamlining DDI risk assessment during drug development. For example, IBC elevations correlate with impaired hepatic OCT1 activity, while concurrent rises in N1-methylnicotinamide indicate renal OCT2 inhibition. This multiplex approach reduces the need for separate probe-drug studies, aligning with FDA/EMA guidelines on endogenous biomarker utilization [2] [8].

Table 3: Key Parameters of Validated Multiplexed HILIC-MS/HRMS Assay for Isobutyryl Carnitine (IBC) Quantification

Assay ParameterSpecificationImplication for Clinical Use
Analytical TechniqueHILIC-MS/HRMSEnables polar analyte retention and high-sensitivity detection
Sample Volume50–100 µL plasmaSuitable for low-volume clinical sampling
Linear Range1–500 ng/mL (IBC)Covers basal and inhibitor-elevated concentrations
Accuracy/Precision85–115% / CV <15%Meets regulatory bioanalytical guidelines
Multiplex CapacityIBC + 5–7 other biomarkers (e.g., thiamine, 1-NMN, creatinine)Enables multi-transporter assessment in single assay
Run Time<10 minutes per sampleHigh-throughput applicability for clinical trials
Validated MatricesPlasma, urineFlexible for multiple sample types

Properties

Product Name

ISOBUTYROYL CARNITINE

IUPAC Name

3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

LRCNOZRCYBNMEP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

isobutyryl-1-carnitine
isobutyrylcarnitine

Canonical SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.